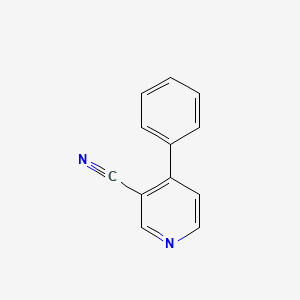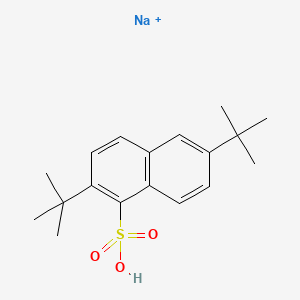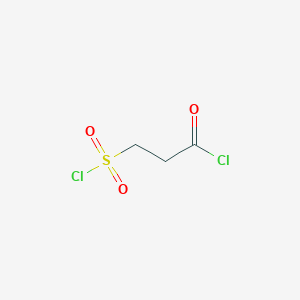![molecular formula C13H21N3O B3370431 4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline CAS No. 38948-28-6](/img/structure/B3370431.png)
4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline
概要
説明
“4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline” is a chemical compound with the CAS Number: 38948-28-6 . It has a molecular weight of 235.33 . The IUPAC name for this compound is 4-[2-(4-methyl-1-piperazinyl)ethoxy]phenylamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H21N3O/c1-15-6-8-16(9-7-15)10-11-17-13-4-2-12(14)3-5-13/h2-5H,6-11,14H2,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder with a melting point of 44-48°C .科学的研究の応用
1. Src Kinase Inhibition
4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline and its derivatives have been researched for their potential in inhibiting Src kinase activity. Src kinase is a type of protein kinase involved in cancer progression. For instance, one study reported a compound (31a) derived from this chemical structure which showed high inhibitory activity against Src kinase and Src-dependent cell proliferation, suggesting potential applications in cancer treatment (Boschelli et al., 2001).
2. Learning and Memory Enhancement
In a study involving animal models, derivatives of this compound demonstrated potential in improving learning and memory. This was observed through tests like the darkness avoidance test and water maze test, which showed enhanced cognitive abilities in mice (Zhang Hong-ying, 2012).
3. Serotonin Receptor Affinity
Research has also been conducted to explore the affinity of this compound derivatives for the serotonin 5-HT6 receptor. These studies have involved synthesizing and testing various derivatives for their potential therapeutic applications in conditions influenced by serotonin receptor activity (Łażewska et al., 2019).
4. Antimicrobial Activities
Some derivatives of this compound have been studied for their antimicrobial properties. These studies include the synthesis of novel compounds and evaluation of their effectiveness against various microbial strains, indicating potential applications in the field of antimicrobial therapy (Yolal et al., 2012).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of 4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline is the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK) . These proteins play a crucial role in cell signaling pathways that regulate cell growth, survival, and differentiation.
Mode of Action
This compound interacts with its targets by binding to the ATP-binding sites of EGFR and ALK . This binding inhibits the activation of these proteins, thereby preventing the downstream signaling pathways that promote cell proliferation and survival.
Biochemical Pathways
The compound affects the EGFR signaling pathway and the ALK signaling pathway . The inhibition of these pathways leads to the suppression of several downstream effects, including cell proliferation, survival, and differentiation. This can result in the reduction of tumor growth in cancers that overexpress EGFR or ALK.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells that overexpress EGFR or ALK . This can lead to a reduction in tumor size and potentially to the regression of the disease.
特性
IUPAC Name |
4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-15-6-8-16(9-7-15)10-11-17-13-4-2-12(14)3-5-13/h2-5H,6-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODGLCSJCBYFGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701241753 | |
| Record name | 4-[2-(4-Methyl-1-piperazinyl)ethoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38948-28-6 | |
| Record name | 4-[2-(4-Methyl-1-piperazinyl)ethoxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38948-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(4-Methyl-1-piperazinyl)ethoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

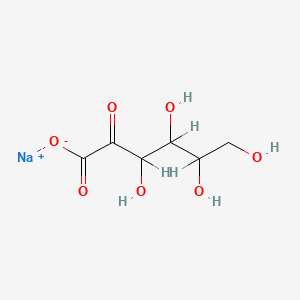
![N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B3370355.png)
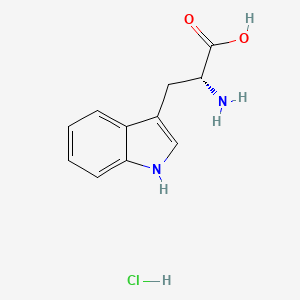
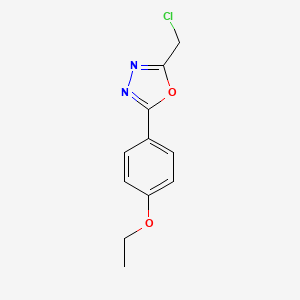
![(2E)-4-[(3-chlorophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3370364.png)
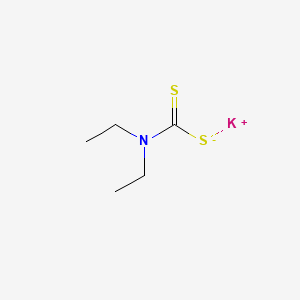
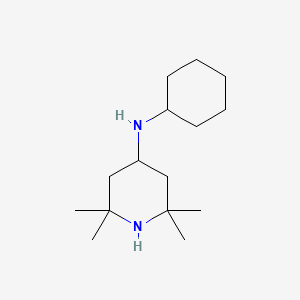
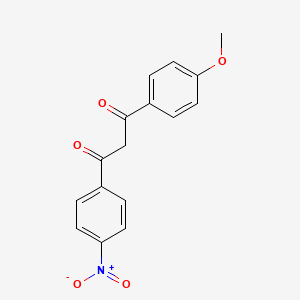
![(1S,2S)-[3-Chloro-1-(3,5-difluoro-benzyl)-2-hydroxy-propyl]-carbamic acid tert-butyl ester](/img/structure/B3370423.png)
